molecular formula C12H8N4O2 B12216156 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 88796-46-7

6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12216156
CAS No.: 88796-46-7
M. Wt: 240.22 g/mol
InChI Key: VYIMEGRVPYLOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of a nitro group at the 6-position and a phenyl group at the 2-position further defines its chemical identity.

Preparation Methods

The synthesis of 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine exerts its effects involves the inhibition of specific enzymes and interaction with molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

88796-46-7

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-7-13-12-6-11(14-15(12)8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

VYIMEGRVPYLOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.